Cas no 3807-61-2 (1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid)

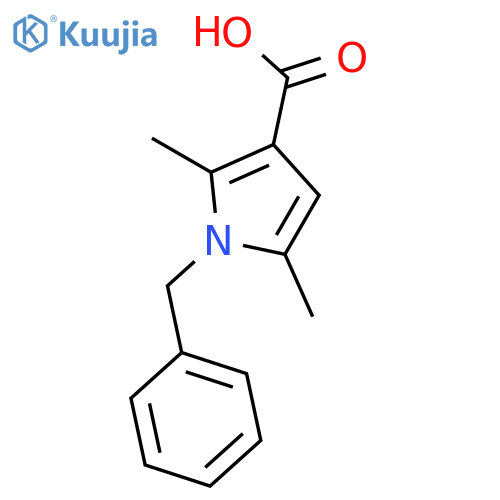

3807-61-2 structure

商品名:1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

- 1-benzyl-2,5-dimethylpyrrole-3-carboxylic acid

- 1H-Pyrrole-3-carboxylicacid, 2,5-dimethyl-1-(phenylmethyl)-

- 2,5-dimethyl-1-(phenylmethyl)-1H-Pyrrole-3-carboxylic acid

- 1-Benzyl-2,5-dimethyl-4-carboxy-pyrrol

- 1-benzyl-2,5-dimethyl-pyrrole-3-carboxylic acid

- AKOS000199036

- CS-0212961

- EN300-13493

- 2,5-dimethyl-1-(phenylmethyl)pyrrole-3-carboxylic acid

- 3807-61-2

- BS-28257

- CHEMBL1492538

- 2,5-dimethyl-1-(phenylmethyl)-3-pyrrolecarboxylic acid

- Z90664481

- BDBM41732

- cid_935740

- SR-01000106152-2

- FT-0722037

- WAY-652436

- SR-01000106152

- HMS1377P01

- ChemDiv2_003147

- 1-BENZYL-2,5-DIMETHYL-1H-PYRROLE-3-CARBOXYLICACID

- SCHEMBL8304416

- DTXSID20359067

- MFCD03664121

- SR-01000106152-1

- 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, AldrichCPR

- G58702

- DA-27192

-

- MDL: MFCD03664121

- インチ: InChI=1S/C14H15NO2/c1-10-8-13(14(16)17)11(2)15(10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,17)

- InChIKey: YBCBUHIBNNSACV-UHFFFAOYSA-N

- ほほえんだ: C(N1C(C)=CC(C(O)=O)=C1C)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 229.11000

- どういたいしつりょう: 228.102454

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.1

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.12

- ふってん: 402.4°Cat760mmHg

- フラッシュポイント: 197.2°C

- PSA: 42.23000

- LogP: 2.85140

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid セキュリティ情報

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-13493-0.1g |

1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |

3807-61-2 | 95% | 0.1g |

$208.0 | 2023-02-09 | |

| Chemenu | CM280832-1g |

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |

3807-61-2 | 95% | 1g |

$426 | 2021-08-18 | |

| abcr | AB315364-100 mg |

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid; 95% |

3807-61-2 | 100mg |

€212.00 | 2023-06-21 | ||

| TRC | B276313-10mg |

1-Benzyl-2,5-dimethyl-1h-pyrrole-3-carboxylic Acid |

3807-61-2 | 10mg |

$ 64.00 | 2023-04-18 | ||

| Enamine | EN300-13493-5.0g |

1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |

3807-61-2 | 95% | 5.0g |

$1739.0 | 2023-02-09 | |

| abcr | AB315364-250 mg |

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid; 95% |

3807-61-2 | 250mg |

€382.00 | 2023-06-21 | ||

| Enamine | EN300-13493-0.05g |

1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |

3807-61-2 | 95% | 0.05g |

$140.0 | 2023-02-09 | |

| Enamine | EN300-13493-1.0g |

1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |

3807-61-2 | 95% | 1.0g |

$600.0 | 2023-02-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-273234-1 g |

1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, |

3807-61-2 | ≥95% | 1g |

¥3,753.00 | 2023-07-11 | |

| Enamine | EN300-13493-0.5g |

1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |

3807-61-2 | 95% | 0.5g |

$467.0 | 2023-02-09 |

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

3807-61-2 (1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid) 関連製品

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3807-61-2)1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

清らかである:99%

はかる:250mg

価格 ($):226.0